![molecular formula C31H42N2O3 B607269 Edasalonexent CAS No. 1204317-86-1](/img/structure/B607269.png)
Edasalonexent
説明
エダサロネクセントは、活性化B細胞の核因子κ軽鎖エンハンサー(NF-κB)経路を阻害するように設計された、新規な低分子化合物です。 進行性筋萎縮と筋力低下を特徴とする重度の遺伝性疾患であるデュシェンヌ型筋ジストロフィーの潜在的な疾患修飾療法として開発されています 。 エダサロネクセントは、細胞内での切断によりNF-κBを阻害するために共有結合で結合した、サリチル酸とドコサヘキサエン酸の2つの生物活性成分で構成されています .
2. 製法
合成経路と反応条件: エダサロネクセントは、サリチル酸とドコサヘキサエン酸の共有結合を伴う一連の化学反応によって合成されます。 合成は、サリチル酸のカルボキシル基の活性化から始まり、次にドコサヘキサエン酸のアミン基と反応してアミド結合を形成します 。 反応条件は通常、ジクロロメタンなどの有機溶媒中で、N,N'-ジシクロヘキシルカルボジイミド(DCC)および4-ジメチルアミノピリジン(DMAP)などのカップリング試薬の使用を含みます .
工業的生産方法: エダサロネクセントの工業的生産には、高純度と高収率を確保しながら、合成経路を拡大することが含まれます。 これは、反応条件の最適化、再結晶またはクロマトグラフィーなどの精製プロセス、および厳格な品質管理対策を通じて達成されます .
準備方法
Synthetic Routes and Reaction Conditions: Edasalonexent is synthesized through a series of chemical reactions that involve the covalent linkage of salicylic acid and docosahexaenoic acid. The synthesis begins with the activation of the carboxyl group of salicylic acid, followed by its reaction with an amine group of docosahexaenoic acid to form an amide bond . The reaction conditions typically involve the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This is achieved through optimization of reaction conditions, purification processes such as recrystallization or chromatography, and stringent quality control measures .
化学反応の分析
反応の種類: エダサロネクセントは、加水分解、酸化、還元など、さまざまな化学反応を起こします。 エダサロネクセントのアミド結合の加水分解は、その生物活性成分であるサリチル酸とドコサヘキサエン酸を放出します .
一般的な試薬と条件:
加水分解: アミド結合を加水分解してサリチル酸とドコサヘキサエン酸を放出するために、酸性または塩基性条件が使用されます.
酸化と還元: 過マンガン酸カリウムなどの標準的な酸化剤と、水素化ホウ素ナトリウムなどの還元剤を使用して、エダサロネクセントの官能基を修飾できます.
生成される主な生成物: エダサロネクセントの加水分解から生成される主な生成物は、サリチル酸とドコサヘキサエン酸です .
4. 科学研究における用途
エダサロネクセントは、化学、生物学、医学、産業の分野で、幅広い科学研究用途を持っています。
化学: エダサロネクセントは、NF-κB経路の阻害とその細胞プロセスへの影響を研究するためのモデル化合物として役立ちます.
生物学: これは、筋萎縮と再生におけるNF-κBの役割を調査するために使用され、デュシェンヌ型筋ジストロフィーの基礎となる分子メカニズムに関する洞察を提供します.
医学: エダサロネクセントは、デュシェンヌ型筋ジストロフィーの治療薬として開発されています。 .
産業: NF-κBを阻害する可能性により、この化合物は、他のNF-κB媒介性疾患の新しい治療法を開発するための有望な候補となっています.
科学的研究の応用
2.1. Phase 2 Trials: MoveDMD
The MoveDMD trial was a pivotal Phase 2 study that evaluated the efficacy of edasalonexent in boys aged 4 to 8 years with DMD who were not on steroids. Key findings from this trial include:
- Efficacy : this compound significantly preserved muscle function and slowed disease progression compared to an off-treatment control period. Functional assessments included the North Star Ambulatory Assessment and other measures of muscle performance .
- Biomarkers : Improvements in biomarkers related to muscle health and inflammation were observed, indicating a positive pharmacodynamic effect .
- Safety Profile : The treatment was well-tolerated, with mild adverse events primarily affecting the gastrointestinal system (e.g., diarrhea) being the most common .
2.2. Phase 3 Trials: PolarisDMD
The ongoing Phase 3 PolarisDMD trial aims to further validate the findings from the MoveDMD study:
- Design : This global trial includes various sites across multiple countries and is designed to assess the long-term efficacy and safety of this compound in a larger cohort of boys with DMD .
- Participant Demographics : The trial enrolled boys aged 4 to 7 years with diverse mutation types, providing a comprehensive assessment of the drug's impact across different genetic backgrounds .
- Preliminary Results : While some endpoints did not achieve statistical significance, younger patients demonstrated more pronounced benefits, suggesting that early intervention may be critical for maximizing therapeutic outcomes .
Potential Benefits Beyond DMD
Research is ongoing to explore additional applications of this compound beyond DMD:
- Cardiac Health : Given its mechanism of action, there is potential for this compound to benefit cardiac muscle health in DMD patients, as cardiac complications are common in this population .
- Other Muscle Disorders : The anti-inflammatory properties of this compound may extend its utility to other muscular dystrophies or muscle-wasting conditions where NF-kB plays a role .
Safety and Tolerability
Across multiple studies, this compound has demonstrated a favorable safety profile:
- Adverse Events : Most reported adverse events have been mild and manageable, with no serious treatment-related complications observed during trials .
- Long-term Use : With over 50 patient-years of treatment accumulated in trials, there have been no significant safety signals that would contraindicate its use in the target population .
作用機序
エダサロネクセントは、デュシェンヌ型筋ジストロフィーにおける炎症と筋萎縮の重要な推進力であるNF-κB経路を阻害することで、その効果を発揮します 。 細胞内での切断後、エダサロネクセントはサリチル酸とドコサヘキサエン酸を放出し、NF-κBの活性化を阻害します 。 この阻害は、炎症促進性遺伝子の発現を減らし、筋肉の再生を促進します .
6. 類似の化合物との比較
エダサロネクセントは、NF-κBを阻害するためにサリチル酸とドコサヘキサエン酸を組み合わせた、二重成分構造が独特です。 似たような化合物には次のものがあります。
グルココルチコイド: これらは、デュシェンヌ型筋ジストロフィーの炎症を軽減するために一般的に使用されますが、成長阻害や体重増加などの重大な副作用があります.
CAT-1041: ドコサヘキサエン酸がエイコサペンタエン酸に置き換えられた、エダサロネクセントの関連アナログであり、同等の薬理作用を維持しています.
エダサロネクセントは、忍容性の高いプロファイルと、長期的なグルココルチコイドの使用に伴う副作用なしにNF-κBを阻害できることから際立っています .
類似化合物との比較
Edasalonexent is unique in its dual-component structure, combining salicylic acid and docosahexaenoic acid to inhibit NF-κB. Similar compounds include:
Glucocorticoids: These are commonly used to reduce inflammation in Duchenne muscular dystrophy but have significant side effects such as growth inhibition and weight gain.
This compound stands out due to its well-tolerated profile and its ability to inhibit NF-κB without the adverse effects associated with long-term glucocorticoid use .
生物活性
Edasalonexent, also known as CAT-1004, is an innovative small molecule currently under investigation for its therapeutic potential in treating Duchenne muscular dystrophy (DMD) and other inflammatory conditions. This compound functions primarily as an inhibitor of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a critical role in inflammation and muscle degeneration. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and clinical findings.
This compound is designed to inhibit NF-κB activity through a unique mechanism involving the intracellular cleavage of the compound into two active components: salicylic acid and docosahexaenoic acid (DHA). These components are known for their anti-inflammatory properties. Upon administration, this compound is taken up by cells via endocytosis and hydrolyzed by fatty acid amide hydrolase (FAAH), which releases the active agents that suppress NF-κB activity.
Key Features:
- Dual Inhibition : Combines salicylic acid and DHA to enhance potency compared to individual components.
- NF-κB Inhibition : Directly targets the NF-κB pathway, reducing inflammation and promoting muscle regeneration.
- Disease Modification : Demonstrated potential to modify disease progression in DMD models.
Pharmacokinetics
In clinical studies, this compound has shown favorable pharmacokinetic properties. A Phase 1 study evaluated its safety and pharmacodynamics in adults, revealing that food intake significantly increased plasma levels of both this compound and its metabolite salicyluric acid. The study also noted a significant reduction in NF-κB activity and related gene expression profiles in peripheral mononuclear cells after treatment.
Table 1: Summary of Pharmacokinetic Findings
Parameter | Value |
---|---|
Maximum Plasma Concentration | Increased with food |
Half-Life | Approximately 6 hours |
Bioavailability | Enhanced with food |
Active Metabolites | Salicylic acid and DHA |
Clinical Studies and Findings
The efficacy of this compound has been assessed through various clinical trials focused on DMD patients. Notably, the MovedMD trial demonstrated significant biological activity through NF-κB inhibition, evidenced by decreased levels of C-reactive protein (CRP), a marker of inflammation.
Case Study Insights:
- Phase 1 Study : Involved 79 participants receiving this compound versus 25 receiving placebo. Results indicated significant inhibition of NF-κB pathways after just two weeks of treatment.
- Long-Term Effects : Patients exhibited preserved muscle function and reduced disease progression over extended treatment periods.
- Adverse Events : The most common side effects reported were mild diarrhea and headache, indicating a generally favorable safety profile.
Research Findings
Recent studies have further elucidated the biological effects of this compound:
- Inflammation Reduction : Significant decreases in inflammatory markers were observed in treated subjects compared to controls.
- Muscle Function Preservation : Participants showed improved muscle endurance and reduced fatigue during physical activities.
Table 2: Clinical Outcomes from this compound Treatment
Outcome Measure | This compound Group | Placebo Group |
---|---|---|
CRP Levels | Decreased | Stable |
Muscle Strength | Improved | No Change |
Adverse Events | Mild | Mild |
特性
IUPAC Name |
N-[2-[[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]amino]ethyl]-2-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25-30(35)32-26-27-33-31(36)28-23-21-22-24-29(28)34/h3-4,6-7,9-10,12-13,15-16,18-19,21-24,34H,2,5,8,11,14,17,20,25-27H2,1H3,(H,32,35)(H,33,36)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQLBBYLGWHUHRW-KUBAVDMBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCNC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NCCNC(=O)C1=CC=CC=C1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204317-86-1 | |
Record name | Edasalonexent [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204317861 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Edasalonexent | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15010 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | EDASALONEXENT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AF3Z6434KS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。